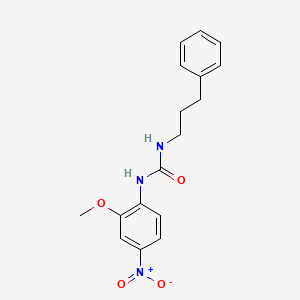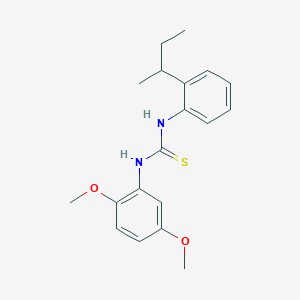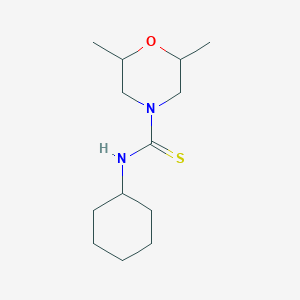
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea, also known as MNPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPU is a urea-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to exhibit anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has also been studied for its potential use in immunotherapy, with research suggesting that it may be able to enhance the immune response to cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. The exact mechanism by which N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea exerts its anti-cancer and neuroprotective effects is still being investigated.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer cells in vitro, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to protect neurons from damage caused by oxidative stress, with studies demonstrating its ability to reduce the production of reactive oxygen species and prevent mitochondrial dysfunction. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has also been shown to enhance the immune response to cancer cells, with research suggesting that it may be able to stimulate the production of cytokines and activate immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. Additionally, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research areas. However, there are also limitations associated with the use of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea in laboratory experiments. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea. One area of interest is the development of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea derivatives with improved potency and selectivity. Additionally, further research is needed to fully elucidate the mechanism of action of N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea and its effects on different cell types. N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea may also have potential applications in other research areas, such as infectious diseases and metabolic disorders. Overall, N-(2-methoxy-4-nitrophenyl)-N'-(3-phenylpropyl)urea is a promising compound that has the potential to make significant contributions to scientific research.
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-16-12-14(20(22)23)9-10-15(16)19-17(21)18-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENOIGLXULBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4129513.png)

![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4129516.png)
![1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4129525.png)
![3-(3-bromophenyl)-5-ethyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4129530.png)
![2-(4-sec-butylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4129534.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-chlorobenzyl)-2-methoxyethanamine](/img/structure/B4129538.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4129547.png)


![dimethyl 2-({2-[(4-methylphenyl)thio]propanoyl}amino)terephthalate](/img/structure/B4129582.png)
![N-mesityl-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4129597.png)
![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4129605.png)